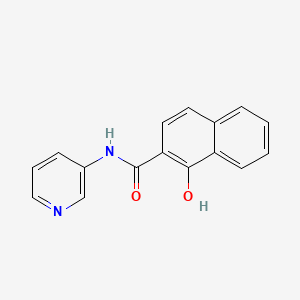

1-hydroxy-N-pyridin-3-yl-2-naphthamide

Descripción

Naphthamide Core Structures in Medicinal Chemistry Research

The naphthamide framework, characterized by a naphthalene (B1677914) ring system linked to an amide group, is a privileged scaffold in drug discovery. researchgate.netontosight.aiontosight.ai Its rigid, aromatic nature provides a foundation for the spatial orientation of functional groups, facilitating interactions with biological targets. Naphthalene-based molecules have been successfully developed into therapeutics for a wide range of conditions, including cancer, microbial infections, and inflammation. nih.govijpsjournal.com

The exploration of natural products has historically been a cornerstone of drug discovery. nih.gov The journey of medicinal chemistry began with the extraction of active compounds from natural sources, such as salicin (B1681394) from willow bark, which led to the synthesis of aspirin. nih.govucdavis.edu Following this tradition, the discovery of bioactive natural products containing the naphthalene core spurred synthetic efforts to create diverse derivatives. ijpsjournal.com The evolution of drug discovery from folk medicine to scientifically driven research in the late 1800s paved the way for the systematic investigation of scaffolds like naphthamide. ucdavis.edumendeley.com Early pharmaceutical research, often emerging from the dye industry, utilized coal tar derivatives, which are rich in aromatic compounds like naphthalene, to create the first synthetic drugs. nih.govucdavis.edu Over time, with advancements in synthetic methodologies and computational tools, research has shifted towards the rational design of naphthamide derivatives targeting specific enzymes and receptors. researchgate.net

The chemical space occupied by naphthamide derivatives is vast, owing to the numerous possibilities for substitution on the naphthalene ring and the amide nitrogen. nih.govnih.gov This diversity allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, to optimize its therapeutic potential. Research has demonstrated that modifications at various positions of the naphthalene ring can lead to a wide spectrum of biological activities. nih.govresearchgate.net For instance, different substitution patterns have yielded potent inhibitors of enzymes like monoamine oxidase (MAO) and vascular endothelial growth factor receptor (VEGFR-2). researchgate.netnih.gov

Table 1: Examples of Biologically Active Naphthamide and Naphthalene Derivatives

| Compound Class | Biological Activity | Research Focus |

|---|---|---|

| N-([1,1ʹ-biaryl]-4-yl)-1-naphthamides | Antimicrobial, Biofilm inhibition | Targeting bacterial resistance mechanisms researchgate.net |

| Naphthamide-based Hybrids | Monoamine Oxidase (MAO) Inhibition | Treatment of neurological disorders researchgate.net |

| 2-Naphthamide (B1196476) Derivatives | DHFR and VEGFR-2 Inhibition | Anticancer and antimicrobial agents nih.gov |

| Naphthalene-based molecules (e.g., Nafcillin, Terbinafine) | Antimicrobial, Antifungal | Marketed therapeutic agents nih.govijpsjournal.com |

| N-(1-butyrylpiperidin-4-yl)-4-[(2-methylbenzoyl)amino]-1-naphthamide | Anticancer, Antibacterial, Antifungal | Exploration of novel therapeutic agents ontosight.ai |

Significance of Pyridine (B92270) and Hydroxyl Moieties in Pharmacophore Design

The inclusion of pyridine and hydroxyl groups in a drug candidate is a deliberate design choice aimed at enhancing its interaction with biological targets and improving its pharmacokinetic profile.

The pyridine ring is a common heterocyclic scaffold in medicinal chemistry, found in numerous FDA-approved drugs. rsc.orgnih.govmdpi.com Its nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, facilitating strong binding to the active sites of enzymes and receptors. mdpi.com The pyridine moiety can also engage in π-π stacking interactions with aromatic amino acid residues in a protein's binding pocket. mdpi.com The position of the nitrogen atom within the ring and the substitution pattern on the ring itself are critical for determining the molecule's binding affinity and selectivity. mdpi.com For example, studies on pyridin-3-yl pyrimidines and other 3-substituted pyridine derivatives have highlighted their potential as potent and selective enzyme inhibitors for conditions ranging from cancer to acid-related diseases. nih.govresearchgate.netnih.gov The incorporation of a pyridine ring can improve a molecule's potency, metabolic stability, and cell permeability. rsc.org

The hydroxyl (-OH) group is a key functional group that significantly influences a molecule's biological activity. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions with biological targets, thereby anchoring the ligand in the binding site. nih.gov The number and position of hydroxyl groups on an aromatic ring can dramatically affect a compound's antioxidant and anticancer properties. mdpi.com Furthermore, hydroxyl groups, particularly when positioned adjacent to other coordinating atoms like another hydroxyl or a carbonyl group, are effective at chelating metal ions. nih.govnih.gov This chelation can be a mechanism of action, for instance, by sequestering metal ions that are essential for the activity of certain enzymes or that participate in the generation of harmful reactive oxygen species through Fenton-like reactions. nih.govnih.govresearchgate.net

Academic Research Trajectory of 1-Hydroxy-N-pyridin-3-yl-2-naphthamide

While specific, extensive research focused solely on this compound is not widely documented in publicly available literature, its research trajectory can be inferred from studies on closely related analogs. The core structure, a hydroxylated naphthamide, is a recurring motif in the design of bioactive compounds.

For example, research on 1-phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-ols has shown this scaffold to be a potent and selective inhibitor of aldosterone (B195564) synthase (CYP11B2), a key target for cardiovascular diseases. nih.gov In this series, the 2-hydroxy-3-(pyridin-3-yl)naphthalene core was essential for activity, with the pyridine nitrogen likely coordinating to the heme iron of the enzyme. The most potent compound in that study exhibited an IC50 value of 14 nM and high selectivity over related enzymes. nih.gov

Similarly, studies on other 1-hydroxy-2-naphthoate derivatives have demonstrated significant anti-inflammatory effects by suppressing key signaling pathways like NF-κB and MAPK. nih.gov The parent molecule, 1-hydroxy-2-naphthoic acid, is also widely used in the preparation of pharmaceutical co-crystals. researchgate.net Furthermore, various 3-(pyridin-3-yl) derivatives have been synthesized and evaluated as antibacterial agents and kinase inhibitors. mdpi.comnih.gov

Given this context, the academic research trajectory for this compound is likely directed towards its synthesis and evaluation as a modulator of enzymatic activity, particularly for metalloenzymes where the hydroxyl and pyridine moieties can act as a bidentate chelating system for the active site metal ion. The combination of the rigid naphthamide scaffold for positioning and the key interacting groups (hydroxyl and pyridine) makes it a prime candidate for investigation as an inhibitor of various enzymes implicated in cancer, inflammation, and infectious diseases. nih.govacs.orgrsc.org

Structure

3D Structure

Propiedades

IUPAC Name |

1-hydroxy-N-pyridin-3-ylnaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O2/c19-15-13-6-2-1-4-11(13)7-8-14(15)16(20)18-12-5-3-9-17-10-12/h1-10,19H,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGHJAJXSXKFTNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30415441 | |

| Record name | 1-hydroxy-N-pyridin-3-yl-2-naphthamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

36.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200322 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

63210-47-9 | |

| Record name | 1-hydroxy-N-pyridin-3-yl-2-naphthamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30415441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for 1 Hydroxy N Pyridin 3 Yl 2 Naphthamide and Its Analogs

Strategic Approaches to Naphthamide Scaffold Synthesis

The construction of the naphthamide scaffold is a cornerstone in the synthesis of a wide array of chemical compounds, including many with applications in pharmaceuticals and materials science. researchgate.netlifechemicals.com The core challenge lies in the regioselective functionalization of the naphthalene (B1677914) ring system and the efficient formation of the amide linkage. nih.gov Traditionally, substituted naphthalenes are synthesized using electrophilic aromatic substitution; however, controlling the regioselectivity of these reactions can be difficult. researchgate.net Modern approaches often rely on directed C-H activation and functionalization, which offer greater control over the position of substituents. nih.govresearchgate.net The choice of the directing group is crucial for achieving selectivity in these transition-metal-catalyzed reactions. researchgate.net

For a molecule like 1-hydroxy-N-pyridin-3-yl-2-naphthamide, the synthesis can be approached in a convergent manner, where the key fragments—a 1-hydroxy-2-naphthoic acid derivative and 3-aminopyridine—are prepared separately and then joined. The primary disconnection is typically at the amide bond, making its formation the final key step in the synthetic sequence.

The amide bond is one of the most prevalent functional groups in organic molecules, and its formation is a fundamental reaction in organic chemistry. catalyticamidation.info The synthesis of the naphthamide linkage in this compound involves the coupling of a carboxylic acid (1-hydroxy-2-naphthoic acid) and an amine (3-aminopyridine). This transformation can be achieved through several methods, broadly categorized as direct amidation or activated amidation using coupling reagents.

Direct amidation involves the condensation of a carboxylic acid and an amine with the removal of water, often without the need for stoichiometric activating agents. mdpi.com This approach is highly atom-economical, with water being the only byproduct. catalyticamidation.info

Thermal Amidation: This is the simplest method, requiring high temperatures (>160 °C) to drive the reaction forward by removing water. mdpi.com However, these forcing conditions are often unsuitable for highly functionalized or sensitive substrates. diva-portal.org Microwave irradiation has been employed as an alternative heating method to shorten reaction times. diva-portal.org

Catalytic Direct Amidation: To circumvent the need for harsh thermal conditions, various catalysts have been developed. Boronic acid catalysts, for instance, have been shown to facilitate the amidation of carboxylic acids. mdpi.com Mechanistic studies suggest that these catalysts activate the carboxylic acid for amidation. catalyticamidation.info Other catalytic systems, such as those based on Group (IV) metals or cooperative systems like DABCO/Fe3O4, have also been developed to promote the direct formation of amides from carboxylic acids and amines under milder conditions. diva-portal.orgnih.gov Transition-metal-free approaches, for example using NaOtBu, have also been reported for the direct amidation of unactivated esters, which can be an alternative route. rsc.orgdntb.gov.ua

The most common and versatile method for amide bond formation involves the activation of the carboxylic acid using a stoichiometric coupling reagent. catalyticamidation.infonih.gov This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine. diva-portal.org A wide variety of coupling reagents are available, each with its own mechanism and optimal conditions.

The reaction to form this compound would typically involve reacting 1-hydroxy-2-naphthoic acid with 3-aminopyridine in the presence of a coupling reagent and a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

Below is a table summarizing common coupling reagents used in amide synthesis:

| Coupling Reagent Class | Examples | Typical Conditions | Notes |

|---|---|---|---|

| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), EDCI (or EDC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Often used with additives like HOBt (1-hydroxybenzotriazole) or DMAP (4-dimethylaminopyridine) to suppress side reactions and racemization. Solvent: DCM, DMF. Temp: 0 °C to RT. | DCC produces a urea byproduct that is poorly soluble in many organic solvents. EDCI's byproduct is water-soluble, simplifying workup. catalyticamidation.info |

| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Used with a tertiary amine base (e.g., DIPEA, TEA). Solvent: DMF, CH3CN. Temp: 0 °C to RT. | Highly efficient but generate carcinogenic HMPA as a byproduct. PyBOP is a safer alternative. catalyticamidation.info |

| Uronium/Guanidinium Salts | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Requires a base like DIPEA or TEA. Solvent: DMF. Temp: RT. | Known for high coupling efficiency and low rates of racemization, making them popular in peptide synthesis. catalyticamidation.info |

| Other | T3P (n-Propanephosphonic acid anhydride), CDI (N,N'-Carbonyldiimidazole) | T3P is often used with pyridine (B92270) as a base/solvent. CDI reactions initially form an acylimidazole intermediate. | T3P is a versatile reagent with an easily removable byproduct. organic-chemistry.org CDI is a milder reagent suitable for many applications. |

The synthesis of analogs of this compound requires methods for the selective functionalization of the naphthalene core. researchgate.net The reactivity of the naphthalene ring is not uniform; the C1 (α) position is generally more reactive towards electrophilic substitution than the C2 (β) position. However, the presence of directing groups can override this inherent selectivity. researchgate.net

Recent advances have focused on transition-metal-catalyzed C-H activation, which allows for the direct introduction of functional groups at specific positions, guided by a directing group already present on the ring. nih.gov For instance, a carbonyl group at the C1 position can direct functionalization to the C8 position. researchgate.net These methods provide powerful tools for creating a library of substituted naphthalene precursors that can then be converted into a variety of naphthamide analogs.

The pyridin-3-yl moiety is typically introduced by using 3-aminopyridine as the amine component in the amide bond formation step. nih.gov Pyridine is an electron-deficient heterocycle, which can make the amino group less nucleophilic than in aniline. pharmaguideline.comwikipedia.org Therefore, robust coupling conditions may be necessary to achieve high yields.

Alternative strategies for forming the C-N bond, such as the Buchwald-Hartwig amination, could also be envisioned. This would involve coupling a 1-hydroxy-2-naphthoyl halide or ester with 3-aminopyridine, or coupling 1-hydroxy-N-halo-2-naphthamide with a pyridylboronic acid derivative. Palladium-catalyzed cross-coupling reactions are powerful methods for forming C-N bonds with heteroaromatic amines. mdpi.com

The 1-hydroxy group is a key feature of the target molecule. This functionality can be incorporated in two main ways: by using a pre-hydroxylated starting material or by performing a late-stage hydroxylation of the naphthalene ring.

Use of Hydroxylated Precursors: The most straightforward approach is to begin the synthesis with a commercially available or readily synthesized hydroxylated naphthalene derivative, such as 1-hydroxy-2-naphthoic acid (also known as 2-hydroxy-1-naphthoic acid). nih.gov

Direct Hydroxylation: In cases where the hydroxylated precursor is not available, direct hydroxylation of the naphthalene ring can be employed. This is a challenging transformation due to the potential for overoxidation and lack of regioselectivity. However, several catalytic systems have been developed to address this. rsc.org

Below is a table summarizing selected methods for naphthalene hydroxylation:

| Catalytic System | Oxidant | Key Features | Primary Product(s) |

|---|---|---|---|

| Cobalt(II) Catalysis | Not specified | Achieves peri-C(sp2)–H selective monohydroxylation of naphthalene monoimides via a single electron transfer mechanism. rsc.org | 4-hydroxy naphthalene monoimides |

| Biomimetic Iron Catalyst | Hydrogen Peroxide (H₂O₂) | Mimics the activity of naphthalene dioxygenase, performing a dearomative syn-dihydroxylation. acs.org | Tetrahydroxylated products |

| Agrocybe aegerita Peroxygenase (AaP) | Hydrogen Peroxide (H₂O₂) | Fungal biocatalyst that selectively hydroxylates the aromatic ring via a naphthalene 1,2-oxide intermediate. nih.gov | 1-Naphthol (major), 2-Naphthol (minor) |

| Engineered P450BM3 | Hydrogen Peroxide (H₂O₂) | A biocatalytic system driven by dual-functional small molecules (DFSMs) for selective hydroxylation. worldscientific.comresearchgate.net | 1-Naphthol |

Amide Bond Formation in Naphthamide Synthesis

Advanced Synthetic Techniques

Modern synthetic chemistry offers powerful tools to accelerate and refine the synthesis of complex molecules like this compound. Microwave irradiation and advanced catalysis are at the forefront of these efforts, enabling faster reactions, higher yields, and the formation of challenging chemical bonds under milder conditions.

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry for its ability to significantly reduce reaction times and, in many cases, improve product yields compared to conventional heating methods. nih.gov In the context of naphthamide chemistry, this technology has been successfully applied to several key steps, including the formation of the naphthoic acid backbone and the subsequent amidation.

The direct synthesis of amide derivatives from carboxylic acids and amines under microwave irradiation, often without the need for a solvent or catalyst, represents a significant advancement in green chemistry. researchgate.net This method has been used to obtain N-phenylbenzamide and other amides in good to excellent yields. researchgate.net For instance, the synthesis of various 2-naphthamide (B1196476) derivatives has been achieved through a four-step microwave-assisted process, which greatly increased the reaction yield while shortening the reaction duration. nih.gov The application of microwaves can be particularly effective in driving reactions to completion quickly, a principle that is broadly applicable to the synthesis of naphthenic acid amides, anilides, and morpholides. researchgate.net

Table 1: Examples of Microwave-Assisted Synthesis in Naphthamide Chemistry

| Precursors | Product Type | Key Advantage | Reference |

|---|---|---|---|

| Dimethoxybenzaldehyde derivatives | 2-Naphthamide derivatives | Increased reaction yield, significantly reduced reaction time | nih.gov |

| Naphthenic acids and amines | Naphthenic acid amides | Solvent-free and catalyst-free conditions, good to excellent yields | researchgate.net |

The formation of the amide bond (C-N) between the hydroxynaphthoic acid and the aminopyridine moieties is the pivotal step in the synthesis of this compound. Modern catalytic methods have revolutionized C-N bond formation, offering efficient and selective alternatives to traditional coupling reagents. Transition-metal-catalyzed reactions are particularly prominent. nih.gov Catalytic C-N coupling reactions are among the most crucial bond-forming processes in synthetic chemistry. nih.gov Direct C-H amination using transition-metal catalysts and organic azides as a nitrogen source has emerged as a step- and atom-economical alternative to conventional cross-coupling reactions, which typically require pre-functionalized starting materials. nih.gov

Catalytic systems can also be employed for the synthesis of precursors. Metal-catalyzed cross-coupling reactions for forming C-O bonds have had a significant impact on natural product synthesis. rsc.org Catalysts based on copper and palladium are particularly efficient for creating C(sp²)-O bonds from aryl halides and alcohols, which can be a key step in synthesizing substituted hydroxynaphthoic acid derivatives. rsc.org

Synthesis of Key Precursors and Intermediates

The successful synthesis of the target compound is contingent upon the efficient preparation of its primary building blocks: a hydroxynaphthoic acid derivative and a pyridin-3-yl amine derivative.

The hydroxynaphthoic acid component provides the naphthalene core and the hydroxyl group of the final molecule. Several methods exist for the synthesis of these crucial intermediates.

A classic and widely used method is the Kolbe-Schmitt reaction, which involves the carboxylation of a naphtholate (the salt of a naphthol) with carbon dioxide under pressure and heat. wikipedia.orggoogle.com For example, 3-hydroxy-2-naphthoic acid is prepared by the carboxylation of 2-naphthol via this reaction. wikipedia.org Similarly, 1-hydroxy-2-naphthoic acid can be prepared from potassium alpha-naphtholate under anhydrous conditions. google.com

More recent and innovative approaches have also been developed. One such method reports the synthesis of 1-hydroxy-2-naphthoic acid esters through an unexpected Lewis-acid-mediated rearrangement of oxabenzonorbornadienes. nih.gov This methodology allows for novel substitution patterns on the naphthoic acid ring that are challenging to access through existing techniques. nih.gov The synthesis of 3-hydroxy-2-naphthoic acid anilide can be achieved by the acylation of aniline with 3-hydroxy-2-naphthoic acid, catalyzed by phosphorus (III) compounds in various solvents. ucj.org.ua

Table 2: Selected Synthetic Methods for Hydroxynaphthoic Acids

| Starting Material | Product | Method | Key Features | Reference |

|---|---|---|---|---|

| 2-Naphthol | 3-Hydroxy-2-naphthoic acid | Kolbe-Schmitt reaction | Carboxylation of the corresponding naphtholate | wikipedia.org |

| Alpha-naphthol | 1-Hydroxy-2-naphthoic acid | Kolbe-Schmitt reaction | Reaction of potassium naphtholate with CO₂ | google.com |

| Oxabenzonorbornadiene | 1-Hydroxy-2-naphthoic acid ester | Lewis-acid-mediated acyl shift | Access to novel substitution patterns | nih.gov |

Pyridin-3-yl amine (3-aminopyridine) is the other key precursor, providing the nitrogen-containing heterocyclic portion of the target molecule. The most common and historically significant method for its preparation is the Hofmann rearrangement of nicotinamide. wikipedia.org This reaction involves treating nicotinamide with sodium hypobromite, which is typically generated in situ from bromine and sodium hydroxide. wikipedia.orgorgsyn.org

Other synthetic routes to 3-aminopyridine include:

Catalytic reduction of nitropyridine compounds. google.com

Hydrolysis of cyanopyridine followed by Hofmann degradation. google.com

Heating 3-bromopyridine with ammonia and copper sulfate (B86663) in a sealed tube. orgsyn.org

Catalytic hydrodechlorination of 2-chloro-3-nitropyridine followed by reduction. chemicalbook.com

A patented method describes the preparation of 3-aminopyridine from nicotinamide via a Hofmann degradation reaction in a solution of sodium hypochlorite and sodium hydroxide. google.com

Derivatization Strategies for Structure-Activity Relationship Studies

To explore the biological potential of this compound, medicinal chemists synthesize a variety of analogs by modifying different parts of the molecule. These derivatization strategies are crucial for conducting structure-activity relationship (SAR) studies, which aim to identify the structural features responsible for a compound's activity and to optimize its properties.

Derivatization can be focused on three main regions of the molecule:

The Naphthyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) onto the naphthalene core can modulate the compound's lipophilicity, electronic properties, and steric profile. A series of substituted 1-hydroxy-2-naphthanilides were synthesized by treating 1-hydroxy-2-naphthoic acids with various substituted anilines to explore their cestodicidal activity. nih.gov

The Pyridine Ring: Modifications to the pyridine ring can influence the molecule's hydrogen bonding capacity, basicity, and interactions with biological targets. SAR studies on related heterocyclic compounds have shown that the position and nature of substituents on a heterocyclic ring can dramatically affect biological activity. nih.gov For example, studies on meridianin derivatives involved modifications at the N1 position with different alkyl chains to improve antitumor activity. mdpi.com

The Amide Linker: While less common, modifications to the amide linker itself or the hydroxyl group can also be explored. For example, converting the hydroxyl group to an ether has been shown to increase the activity of certain related compounds. nih.gov

The synthesis of these derivatives often follows the main synthetic pathway, using appropriately substituted hydroxynaphthoic acids or aminopyridines as precursors. For instance, a series of 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives were synthesized to evaluate their antimicrobial and anti-inflammatory activities. researchgate.net

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 1-hydroxy-2-naphthoic acid |

| 3-aminopyridine |

| 2-Naphthamide |

| N-phenylbenzamide |

| Naphthenic acid |

| 1,8-Naphthalic anhydride |

| Naphthalimide |

| 3-hydroxy-2-naphthoic acid |

| 2-Naphthol |

| Oxabenzonorbornadiene |

| Nicotinamide |

| 3-bromopyridine |

| 2-chloro-3-nitropyridine |

| 1-hydroxy-2-naphthanilide |

| Meridianin |

| 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide |

| Aniline |

Modification of the Pyridine Ring

The pyridine ring is a common target for modification to enhance the biological activity of this compound analogs. Various synthetic strategies have been employed to introduce different functional groups and substituents to this heterocyclic system.

One common approach involves the synthesis of polysubstituted pyridines through condensation reactions. For instance, a metal-free and mild strategy utilizes the condensation between α,β-unsaturated aldehydes and propargylamine, catalyzed by sodium bicarbonate, to produce multisubstituted pyridines in excellent yields. nih.gov Another versatile method is the aza-Diels-Alder reaction, which has been used to create pyridine-fused aromatic molecules. nih.gov

Linear synthesis methods have also been developed for more complex pyridine derivatives. A multi-step linear synthesis has been reported for 3-(pyridine-3-yl)-2-oxazolidinone derivatives starting from 3-fluoro-2-hydroxypyridine. nih.gov Additionally, N-sulfonyl aminopyridines containing benzothiazole or benzimidazole rings have been synthesized, with some compounds showing significant antimicrobial potential. nih.gov

The following table summarizes various modifications of the pyridine ring in the synthesis of this compound analogs:

| Starting Material | Reagents/Conditions | Resulting Modification | Reference |

| 3-Aminopyridine | Glycerol, Iodine | Formation of 1,5-naphthyridine derivatives | nih.gov |

| N-(3-pyridyl)aldimines | Alkynes, BF3·Et2O | Electrocyclic ring closure to form 1,5-naphthyridines | nih.gov |

| 5-Bromo-2-chloropyridine | Judicious use of SNAr and palladium-catalyzed reactions | Functionalization to 5-hydroxy-pyridin-2-yl acetate cores | researchgate.net |

| 3-Bromo-5-trifluoromethoxypyridine | n-Butyllithium, DMF | Synthesis of nicotinic aldehyde with a trifluoromethoxy group | researchgate.net |

| 2-(Benzyloxy)-5-nitropyridin-3-yl)-1H-indole | Pd(OH)2/C, H2 | Reduction of nitro group to form 5-amino-3-(1H-indol-4-yl)pyridin-2(1H)-one | nih.gov |

Substitutions on the Naphthalene System

Modifications to the naphthalene ring system of this compound are crucial for fine-tuning its biological and chemical properties. A variety of synthetic methods have been developed to introduce substituents at different positions of the naphthalene core.

A common starting point for these syntheses is 1-hydroxy-2-naphthoic acid or its derivatives. nih.gov Substituted 1-hydroxy-2-naphthanilides can be synthesized by treating 1-hydroxy-2-naphthoic acids with substituted anilines. nih.gov Further transformations of these products, such as the reduction of nitronaphthanilides and subsequent treatment with thiophosgene, can yield isothiocyanate derivatives. nih.gov

Lewis-acid-mediated rearrangements of oxabenzonorbornadienes provide a novel route to 1-hydroxy-2-naphthoic acid esters with unique substitution patterns. nih.gov This method involves a 1,2-acyl shift, which allows for the introduction of various ester groups. nih.gov The regioselectivity of the oxa-bridge opening can be influenced by substituents on the oxabenzonorbornadiene, leading to either 1-hydroxy-2-naphthoic acid esters or 4-hydroxy-1-naphthoic acid esters. nih.gov

The table below details several synthetic modifications on the naphthalene system:

| Starting Material | Reagents/Conditions | Resulting Modification | Reference |

| 1-Hydroxy-2-naphthoic acids | Substituted anilines | Substituted 1-hydroxy-2-naphthanilides | nih.gov |

| Nitronaphthanilides | Reduction, then thiophosgene | 2-Naphthanilide isothiocyanates | nih.gov |

| 3'-Nitro-4'-chloro-1-hydroxy-2-naphthanilide | Cyclic amines | 3'-Nitro-4'-substituted 1-hydroxy-2-naphthanilides | nih.gov |

| Oxabenzonorbornadienes | Lewis acid (e.g., BF3·OEt2) | 1-Hydroxy-2-naphthoic acid esters via 1,2-acyl shift | nih.gov |

| 1-Naphthol | Acetic acid, ZnCl2 | 2-Acetyl-1-naphthol | orientjchem.org |

Variations of the Amide Linker

The amide linker in this compound is a key site for chemical modification to alter the molecule's conformation and biological activity. Various synthetic strategies focus on creating analogs with different linkers.

Standard amide coupling reactions are frequently employed to synthesize analogs. rsc.org These reactions typically involve coupling a carboxylic acid with an amine in the presence of a coupling agent like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and a base such as diisopropylethylamine (DIPEA). rsc.org This method has been used to prepare a variety of arylcarboxamides. rsc.org

In some cases, the amide bond is formed by reacting an acid chloride with an amine. nih.gov This approach is useful for creating diversely substituted pyridin-2(1H)-ones from an amino-pyridinone intermediate. nih.gov Modifications can also involve replacing the amide linker entirely with other functionalities. For example, the nitrogen atom of the linker has been replaced to explore the effects on biological activity. nih.gov

The following table outlines different approaches to vary the amide linker:

| Starting Material | Reagents/Conditions | Resulting Modification | Reference |

| Carboxylic acids and amines | HBTU, DIPEA | Standard amide bond formation | rsc.orgnih.gov |

| Amino-pyridinone intermediate | Acid chloride, Et3N | Formation of amide bond with various acyl groups | nih.gov |

| 1-Adamantanecarboxylic acid and aminothiazole | Amide coupling conditions | Introduction of a thiazole ring next to the amide linker | rsc.org |

| 7-Chloro-5-methyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine | Naphthylamine, Pd(OAc)2, BINAP, NaOtBu | Replacement of amide linker with a direct C-N bond | nih.gov |

Pharmacological Investigations and Biological Activities of Naphthamide Derivatives, Including 1 Hydroxy N Pyridin 3 Yl 2 Naphthamide

Anticancer Research and Mechanisms of Action

The naphthalene (B1677914) nucleus is a structural framework found in numerous biologically active compounds and pharmaceuticals. nih.govacs.org Derivatives of naphthamide have demonstrated a wide spectrum of anticancer activities, targeting key processes involved in tumor growth and proliferation. nih.govacs.org

A primary mechanism of action for the anticancer effects of naphthamide derivatives is the inhibition of critical kinase signaling pathways that regulate angiogenesis and cell proliferation. nih.govrsc.org

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. nih.gov Blocking the VEGFR-2 signaling pathway is a well-established and attractive strategy in cancer therapy. nih.govrsc.org Numerous studies have described the design and synthesis of novel naphthamide derivatives as potent inhibitors of VEGFR-2. nih.govnih.govrsc.org For instance, one study reported a series of naphthamides, from which compound 14c emerged as a highly potent VEGFR-2 inhibitor with an IC₅₀ value of 1.5 nM in enzymatic assays. nih.gov This compound was also found to be a multitargeted inhibitor, showing good potency against VEGFR-1, Platelet-Derived Growth Factor Receptor-β (PDGFR-β), and RET kinase, while displaying high selectivity over other kinases like Fibroblast Growth Factor Receptor-1 (FGFR-1). nih.gov Another study identified compound 8b as a potent in vitro VEGFR-2 inhibitor with an IC₅₀ value of 0.384 μM. nih.gov

DHFR and FGFR Inhibition: Dihydrofolate reductase (DHFR) is another target for anticancer therapy. Some 2-naphthamide (B1196476) derivatives have been evaluated for their potential as DHFR inhibitors. acs.org Additionally, certain naphthamide derivatives have shown inhibitory activity against FGFR, another important receptor tyrosine kinase involved in tumor development. nih.govnih.gov For example, compound 14c showed high selectivity for VEGFR-2 over FGFR-1 (429-fold). nih.gov

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Compound 14c | VEGFR-2 | 1.5 | nih.gov |

| Compound 14c | VEGFR-1 | 35.1 | nih.gov |

| Compound 14c | PDGFR-β | 4.6 | nih.gov |

| Compound 14c | RET | 20.2 | nih.gov |

| Compound 14c | FGFR-1 | 643.7 | nih.gov |

| Compound 8b | VEGFR-2 | 384 | nih.gov |

| Compound 3k | VEGFR-2 | 0.5 | rsc.org |

The cytotoxic effects of naphthamide derivatives have been evaluated against various human cancer cell lines, demonstrating both potency and a degree of specificity.

In one study, novel 2-naphthamide derivatives 5b and 8b exhibited significant cytotoxic activity against colon adenocarcinoma (C26), hepatocellular carcinoma (HepG2), and breast adenocarcinoma (MCF7) cell lines, with IC₅₀ values ranging from 2.97 to 8.38 μM. nih.gov Notably, these compounds showed better anticancer activity than the standard drug paclitaxel (B517696) against the C26 cell line. nih.gov Another class of compounds, 1,8-naphthalimide (B145957) derivatives, were found to have high antiproliferative activity against the human lung carcinoma cell line A549. nih.gov Anilinopyrimidine-based naphthamide derivatives also showed potent inhibition of VEGF-induced proliferation in Human Umbilical Vein Endothelial Cells (HUVEC), which is a crucial model for angiogenesis. rsc.org Compound 3k from this series had an IC₅₀ of 9.8 nM in the HUVEC proliferation assay. rsc.org

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Compound 5b | C26 | Colon Adenocarcinoma | 3.59 | nih.gov |

| Compound 5b | HepG2 | Hepatocellular Carcinoma | 6.14 | nih.gov |

| Compound 5b | MCF7 | Breast Adenocarcinoma | 8.38 | nih.gov |

| Compound 8b | C26 | Colon Adenocarcinoma | 2.97 | nih.gov |

| Compound 8b | HepG2 | Hepatocellular Carcinoma | 5.23 | nih.gov |

| Compound 8b | MCF7 | Breast Adenocarcinoma | 7.12 | nih.gov |

| Compound 3k | HUVEC | Endothelial Cells (Angiogenesis Model) | 0.0098 | rsc.org |

Beyond kinase inhibition, certain naphthamide-related structures have been shown to exert their anticancer effects by directly inducing programmed cell death (apoptosis) and interfering with the cell cycle. For example, studies on 1,8-naphthalimide derivatives, which share the core naphthalene structure, revealed that they can induce DNA damage and autophagic cell death in A549 lung cancer cells. nih.gov An observable increase in the DNA damage biomarker γH2AX was noted in cells treated with these compounds, indicating the induction of DNA double-strand breaks. nih.gov Other related heterocyclic compounds have also been shown to arrest the cell cycle at the pre-G1 and S phases, ultimately leading to apoptosis. nih.gov

Antimicrobial Research (Antibacterial, Antifungal)

The structural features of naphthamide derivatives also make them effective agents against various microbial pathogens, including drug-resistant bacteria and fungi. nih.govrsc.org

Naphthamide and naphthalimide derivatives have demonstrated a broad spectrum of antibacterial activity. nih.gov Synthesized naphthalimide–thiourea derivatives showed potent activity against Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values as low as 0.03–8 μg/mL. rsc.org Crucially, these compounds also exhibited potent inhibition against multidrug-resistant (MDR) strains of S. aureus, including vancomycin-resistant S. aureus (VRSA), with MICs in the range of 0.06–4 μg/mL. rsc.org The activity of these derivatives extends to Gram-negative bacteria such as Escherichia coli. rsc.orgresearchgate.net The inclusion of different heterocyclic rings to the naphthalimide structure has been shown to produce compounds with good to moderate activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. researchgate.net

| Compound Class | Bacterial Strain | MIC Range (μg/mL) | Reference |

|---|---|---|---|

| Naphthalimide–thiourea derivatives | Staphylococcus aureus | 0.03–8 | rsc.org |

| Naphthalimide–thiourea derivatives | VRSA (Vancomycin-Resistant S. aureus) | 0.06–4 | rsc.org |

| Dithiocarbamate derived naphthoimides | Escherichia coli | - | nih.gov |

| Dithiocarbamate derived naphthoimides | Staphylococcus aureus | - | nih.gov |

| N-substituted Naphthalimides | Escherichia coli | Good to moderate activity | researchgate.net |

| N-substituted Naphthalimides | Staphylococcus aureus | Good to moderate activity | researchgate.net |

In addition to their antibacterial properties, naphthamide derivatives have been investigated for their antifungal potential. nih.govacs.org Research has shown that specific derivatives possess efficacy against clinically relevant fungi. One study reported that the derivative N′-(2,3-dichlorobenzylidene)-3-hydroxy-2-naphthohydrazide displayed good antifungal potential against Rhizopus oryzae, a fungus responsible for the life-threatening infection zygomycosis. nih.govresearchgate.net Other studies have noted the activity of related compounds against fungal species like Candida albicans. nih.govresearchgate.net The ability of these compounds to interfere with fungal cell wall synthesis, disrupt membrane integrity, or inhibit key metabolic enzymes contributes to their antifungal action. researchgate.net

Targeting Bacterial Enzymes (e.g., DXR, Phosphopantetheinyl Transferase)

The search for novel antibiotics has led researchers to explore unique bacterial enzymes that are essential for pathogen survival but absent in humans, making them ideal drug targets.

1-Deoxy-D-xylulose 5-phosphate Reductoisomerase (DXR) Inhibition 1-Deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) is a critical enzyme in the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This pathway is essential for the synthesis of isoprenoids in many pathogenic bacteria, including Mycobacterium tuberculosis, but is not present in humans, highlighting DXR as a promising antimicrobial target. Natural product inhibitors of DXR, such as fosmidomycin, have shown antibacterial activity but are limited by their high polarity, which impedes cell permeability.

To overcome this, research has focused on developing more lipophilic, non-hydroxamate inhibitors. This strategy has led to the investigation of naphthamide derivatives. For instance, compounds like 1-hydroxy-N-(3-phenylpropyl)-2-naphthamide have been synthesized as part of efforts to create DXR inhibitors with improved druglike properties. The design of these molecules leverages the naphthyl group to increase lipophilicity, potentially enhancing penetration into bacterial cells and interaction with the enzyme's active site. Studies on related lipophilic phosphonates containing pyridine (B92270) and quinoline (B57606) rings have shown that an electron-deficient aromatic ring is beneficial for DXR inhibition, with some compounds demonstrating inhibitory constants (Kᵢ) in the low micromolar range against E. coli DXR.

Phosphopantetheinyl Transferase (PPTase) Inhibition Phosphopantetheinyl transferases (PPTases) are another class of essential bacterial enzymes, responsible for activating carrier proteins involved in the biosynthesis of fatty acids and polyketides. As such, they are considered attractive targets for new antibacterial agents. However, based on available research, there is limited information directly linking naphthamide derivatives to the inhibition of PPTase. Studies in this area have tended to focus on other chemical scaffolds, such as amidino-urea and hydroxypyrimidinethione compounds.

Anti-inflammatory Activities

Naphthamide and its structural relatives, naphthol and naphthoquinone derivatives, have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the modulation of key signaling pathways and the reduction of pro-inflammatory mediators.

Research on 1,4-naphthoquinone (B94277) derivatives has shown they can significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Some of these compounds exhibited inhibitory concentrations (IC₅₀) more potent than the reference drug, indomethacin (B1671933). Further investigation revealed that this activity is linked to the downregulation of the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Additionally, these derivatives were found to reduce the expression of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).

Similarly, studies on 3-hydroxy-N-(2-(substituted phenyl)-4-oxothiazolidin-3-yl)-2-napthamide derivatives have confirmed potent anti-inflammatory activity, with some analogs showing greater efficacy than indomethacin in assays. This body of research indicates that the naphthamide core is a viable scaffold for developing novel anti-inflammatory agents that target the production of key inflammatory molecules.

Table 1: Anti-inflammatory Activity of Naphthoquinone Derivatives

| Compound | NO Production Inhibition IC₅₀ (µM) | Reference Drug (Indomethacin) IC₅₀ (µM) |

|---|---|---|

| Naphthoquinone Derivative 9 | 1.7 | 26.3 |

| Other Naphthoquinone Derivatives | 1.7 - 49.7 | 26.3 |

Antioxidant Properties

The naphthalene nucleus, particularly when substituted with a hydroxyl group (naphthol), is associated with significant antioxidant and radical-scavenging capabilities. This activity is crucial for combating oxidative stress, which is implicated in numerous disease states.

The antioxidant potential of 1-naphthol derivatives has been evaluated using various in vitro assays, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical scavenging tests. rsc.org These studies confirm that the phenolic hydroxyl group is a key contributor to the antioxidant effect. For example, 1-amidoalkyl-2-naphthols are a class of derivatives recognized for their promising antioxidant properties. nih.gov

Interestingly, the modification of the hydroxyl group can significantly impact this activity. For instance, converting the hydroxyl group of 2-naphthol to a sulfate (B86663) conjugate (2-naphthyl sulfate ) results in a compound that retains comparable antioxidant activity to the parent molecule. Current time information in Lycoming County, US. In contrast, methoxylation of the hydroxyl group leads to a diminishment of this effect. Current time information in Lycoming County, US. This suggests that while the free hydroxyl group is important, certain conjugations can preserve the radical-scavenging potential of the naphthol core. Current time information in Lycoming County, US.

Table 2: Antioxidant Activity of Naphthol Derivatives

| Compound | DPPH Radical Scavenging EC₅₀ (µM) |

|---|---|

| 2-naphthol | 22.6 |

| 2-naphthyl sulfate | 29.8 |

Enzyme Inhibition Studies Beyond Kinases

Beyond their effects on kinases, naphthamide derivatives and their close structural analogs have been investigated as inhibitors of a diverse range of other enzymes critical to various disease processes.

The polymerase acidic (PA) protein of the influenza A virus contains an endonuclease domain that is essential for viral replication, a process known as "cap-snatching." This makes the PA endonuclease a prime target for the development of new anti-influenza drugs. nih.gov A variety of small-molecule inhibitors targeting this enzyme have been identified, including compounds featuring a carboxamide moiety. While the broader class of carboxamides has been explored, specific research focusing on naphthamide derivatives as direct inhibitors of influenza PA endonuclease is limited in the available literature.

Aldosterone (B195564) synthase (CYP11B2) is a cytochrome P450 enzyme responsible for the final step in the biosynthesis of aldosterone, a hormone that plays a central role in regulating blood pressure. Inhibitors of CYP11B2 are sought after for treating cardiovascular diseases like congestive heart failure. Due to the high structural homology between CYP11B2 and 11β-hydroxylase (CYP11B1), the enzyme for cortisol synthesis, achieving selectivity is a major challenge.

Research in this area has identified pyridyl-substituted naphthalenes as highly potent and selective inhibitors of CYP11B2. nih.govnih.gov Compounds such as 1-phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-ols , which are structurally very similar to 1-hydroxy-N-pyridin-3-yl-2-naphthamide, have been synthesized and evaluated. One of the most potent derivatives from this class, a meta-trifluoromethoxy derivative, exhibited an IC₅₀ value of 14 nM for CYP11B2 and a selectivity factor of 415 over CYP11B1. bohrium.com Other fluorinated pyridyl-substituted naphthalenes have also shown high potency, with IC₅₀ values below 10 nM. nih.govnih.gov These findings underscore the potential of the pyridinyl-naphthalene scaffold as a template for developing highly selective aldosterone synthase inhibitors.

Table 3: Aldosterone Synthase (CYP11B2) Inhibition by Pyridinyl-Naphthalene Derivatives

| Compound Class/Derivative | CYP11B2 IC₅₀ | Selectivity Factor (vs. CYP11B1) |

|---|---|---|

| meta-trifluoromethoxy derivative of 1-phenylsulfinyl-3-(pyridin-3-yl)naphthalen-2-ol | 14 nM | 415 |

| Fluorinated Pyridyl-Substituted Naphthalenes | < 10 nM | Data not specified |

HIV-1 integrase is one of the three essential enzymes for viral replication, responsible for inserting the viral DNA into the host cell's genome. Inhibitors that block this process, known as integrase strand transfer inhibitors (INSTIs), are a cornerstone of modern antiretroviral therapy.

The 8-hydroxy- rsc.orgnih.govnaphthyridine-7-carboxamide scaffold has been identified as a potent pharmacophore for HIV-1 integrase inhibition. researchgate.net This structure, which is a close bioisostere of a naphthamide, mimics the necessary arrangement for chelating metal ions in the enzyme's active site. A notable compound from this class, L-870,810 , was found to inhibit the strand transfer step of integration. researchgate.net Another derivative within this class demonstrated an IC₅₀ of 10 nM for strand transfer inhibition and effectively halted the spread of HIV-1 in cell culture at sub-micromolar concentrations. This research highlights the utility of the naphthyridine carboxamide and, by extension, the naphthamide framework in designing effective HIV-1 integrase inhibitors.

Table 4: HIV-1 Integrase Inhibition by a Naphthyridine Carboxamide Derivative

| Compound | Target | IC₅₀ |

|---|---|---|

| 8-Hydroxy- rsc.orgnih.govnaphthyridine-7-carboxamide derivative 7 | HIV-1 Integrase (Strand Transfer) | 10 nM |

Monoamine Oxidase Inhibition

Recent studies have explored a novel series of naphthamide derivatives for their inhibitory activity against monoamine oxidase (MAO) enzymes, which are significant targets in the treatment of neurodegenerative diseases and depression. researchgate.netmdpi.com Research published in 2024 detailed the rational design, synthesis, and biological evaluation of new naphthamide hybrids. nih.govresearchgate.net

In this study, several compounds exhibited promising inhibitory activities against both MAO-A and MAO-B isoforms. nih.govmdpi.com Specifically, compound 2c was identified as the most potent inhibitor of MAO-A with a half-maximal inhibitory concentration (IC50) value of 0.294 µM. researchgate.netmdpi.comnih.govmdpi.com For the MAO-B isoform, compound 2g was the most effective, displaying an IC50 value of 0.519 µM. researchgate.netmdpi.comnih.govmdpi.com

The selectivity of these compounds was also evaluated. Compound 2c showed a selectivity index (SI) of 6.02 for MAO-A, while compound 2g had an SI of 2.94 for MAO-B. researchgate.netmdpi.commdpi.com Kinetic studies revealed that these potent compounds act as competitive and reversible inhibitors of MAO. researchgate.netmdpi.comnih.govmdpi.com It is important to note that specific monoamine oxidase inhibition data for This compound was not reported in this series of studies.

| Compound | Target | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 2c | MAO-A | 0.294 | 6.02 |

| 2g | MAO-B | 0.519 | 2.94 |

Bacterial Phosphopantetheinyl Transferase (PPTase) Inhibition

Phosphopantetheinyl transferases (PPTases) are essential enzymes in bacteria, playing a crucial role in the biosynthesis of fatty acids and various secondary metabolites. frontiersin.orgnih.gov As such, they represent an attractive target for the development of novel antibacterial agents. frontiersin.org

A 2021 study investigated the inhibitory effects of an amidino-urea compound, 8918 , against PPTases from Mycobacterium abscessus (PptAb) and Pseudomonas aeruginosa (PcpS). nih.gov The findings indicated that compound 8918 exhibited inhibitory activity against PptAb but not against PcpS in vitro. nih.gov Further screening efforts by the National Cancer Institute (NCI) identified thirty-six molecules with inhibitory activity against M. tuberculosis PptT, with IC50 values ranging from 0.4 to 314 µM. frontiersin.orgnih.gov

However, the current body of research on PPTase inhibitors has primarily focused on other chemical scaffolds. A review of the available scientific literature did not yield any studies investigating the inhibitory potential of naphthamide derivatives, including This compound , against bacterial phosphopantetheinyl transferases.

Other Reported Biological Activities (e.g., Photosynthetic Electron Transport Inhibition, NF-κB inhibition)

A number of studies have investigated the ability of hydroxynaphthalene-2-carboxanilide derivatives to inhibit photosynthetic electron transport (PET) in spinach chloroplasts. researchgate.net These compounds are structurally related to This compound . One study focused on 6-hydroxynaphthalene-2-carboxanilides and found that their inhibitory activity is dependent on the lipophilicity and the position of substituents on the anilide moiety. researchgate.net The most potent inhibitor identified in this series was 6-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-2-carboxamide , with an IC50 of 10.8 µmol/L. researchgate.net The site of action for these compounds is suggested to be on the acceptor side of photosystem II (PS II). researchgate.net

| Compound | IC50 (µmol/L) |

|---|---|

| 6-hydroxy-N-(3-trifluoromethylphenyl)naphthalene-2-carboxamide | 10.8 |

The transcription factor nuclear factor-kappa B (NF-κB) is a key regulator of genes involved in immune and inflammatory responses. nih.gov Consequently, inhibitors of the NF-κB signaling pathway are of significant interest for their therapeutic potential in inflammatory diseases and cancer. nih.gov

Research into NF-κB inhibitors has identified various classes of compounds that can interfere with this pathway. For example, a 2002 study reported that rocaglamide (B1679497) derivatives, a class of natural products, are potent and specific inhibitors of tumor necrosis factor-alpha (TNFα) and phorbol (B1677699) 12-myristate 13-acetate (PMA)-induced NF-κB-dependent reporter gene activity, with IC50 values in the nanomolar range. nih.gov The mechanism of action for these compounds was found to be upstream of the IκB kinase complex. nih.gov

Despite the extensive research into NF-κB inhibitors, a direct investigation of naphthamide derivatives, and specifically This compound , for this activity has not been reported in the reviewed scientific literature.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Structural Modifications and Their Biological Impact

The naphthalene (B1677914) core of 1-hydroxy-N-pyridin-3-yl-2-naphthamide serves as a crucial anchor for binding to biological targets and its substitution pattern significantly modulates the compound's efficacy and selectivity. Research on analogous naphthalenic structures has demonstrated that modifications to this bicyclic system can fine-tune biological activity.

For instance, in studies of 2-naphthamidine inhibitors targeting the serine protease urokinase plasminogen activator (uPA), the addition of phenyl amides at the 6-position of the naphthalene ring was found to improve binding affinity. researchgate.net Substitutions on this appended phenyl group allowed for the exploration of various binding pockets, including the S1' subsite. researchgate.net Specifically, alkylamino groups at the 4-position of the phenyl ring could form a salt bridge with Asp60A, while other substitutions led to hydrophobic interactions with residues like His57, His99, and Val41. researchgate.net

Similarly, studies on naphthoic acid derivatives as N-methyl-D-aspartate (NMDA) receptor modulators showed that adding halogen or phenyl groups can result in potent inhibitors. nih.gov These findings suggest that the naphthalene core of this compound is a viable position for introducing substituents to enhance potency and target selectivity. Hydrophobic and electron-donating or withdrawing groups can alter the electronic and steric profile of the molecule, leading to improved interactions within the target's binding site.

Table 1: Predicted Impact of Naphthalene Core Substitutions on Biological Activity

| Substitution Position | Substituent Type | Predicted Effect on Activity | Rationale from Analogous Compounds |

| C6 | Phenyl Amide | Increased Binding Affinity | Enhances interactions with target binding sites like the S1' subsite. researchgate.net |

| C6 (via Phenyl) | Alkylamino | Improved Affinity | Potential for forming salt bridges with acidic residues (e.g., Aspartate). researchgate.net |

| C6 (via Phenyl) | Alkyl Groups | Minor Gains in Activity | Displaces water and engages in weak hydrophobic interactions. researchgate.net |

| Various | Halogen (e.g., Bromo) | Increased Potency | Alters electronic properties and can lead to potent inhibition. nih.gov |

| Various | Phenyl | Increased Potency | Can access additional hydrophobic pockets within the binding site. nih.gov |

The pyridine (B92270) ring is a common motif in pharmaceuticals, largely due to its ability to act as a hydrogen bond acceptor and participate in π-π stacking interactions. dovepress.comnih.gov Its nitrogen atom makes the ring electron-deficient, particularly at the 2, 4, and 6 positions, influencing its interaction with biological targets. ijnrd.org

In the context of this compound, the pyridin-3-yl moiety is critical. The position of the nitrogen atom dictates the geometry of potential hydrogen bonds. Modifications to this ring, such as the introduction of various substituents, can significantly alter biological activity. For example, in a series of oxazolidinone derivatives, structural modifications on the C-ring (which included a pyridine) led to compounds with better antibacterial activities. nih.gov

The placement and nature of substituents on the pyridine ring can influence:

Binding Affinity: Electron-donating or withdrawing groups can modulate the basicity of the pyridine nitrogen and its capacity for hydrogen bonding.

Selectivity: Different substitution patterns can be exploited to achieve selective binding to a specific target over others.

Pharmacokinetic Properties: The pyridine moiety can improve water solubility, which is a beneficial property for drug candidates. researchgate.net

Studies on IRAK4 inhibitors have shown that a substituted pyridine core can facilitate hydrogen bonding and π-π stacking within the kinase active site, with rigid linkers like amides helping to maintain an optimal geometry for target engagement. dovepress.com

The hydroxyl (-OH) group at the 1-position of the naphthalene core is a key functional group that often plays a pivotal role in the molecule's biological activity. Its ability to act as both a hydrogen bond donor and acceptor allows it to form strong interactions with amino acid residues in a protein's active site.

In studies of related naphthoic acid derivatives, the addition of a hydroxyl group at the 3-position (analogous to the 1-position in the target compound) was shown to increase inhibitory activity at certain NMDA receptor subtypes. nih.gov Similarly, research on a series of 8-hydroxynaphthyridines demonstrated that the removal or methylation of the 8-hydroxyl group resulted in a significant loss of antiparasitic activity, highlighting its necessity for the desired biological effect. nih.gov The hydroxyl group, along with the adjacent amide carbonyl, can also act as a chelation site for divalent metal cations, a mechanism that can drive biological activity but may also be linked to poor tolerability. nih.gov

Conversely, the elimination of the hydroxyl group has, in some cases, led to an increase in selectivity for specific receptor subtypes, suggesting its role can be complex and target-dependent. nih.gov This indicates that while the -OH group is crucial for potency in many cases, its modification or removal could be a strategy for fine-tuning a compound's selectivity profile.

The amide group in this compound functions as a linker, connecting the naphthalene core and the pyridine ring. The nature of this linker is critical for maintaining the correct orientation of the two aromatic systems, allowing them to simultaneously engage with their respective binding pockets on a biological target.

The amide bond provides a degree of rigidity, which can be advantageous in pre-organizing the molecule for optimal binding, thus reducing the entropic penalty upon complex formation. pulsus.com Studies on other classes of molecules have underscored the importance of the linker. For example, in a series of NR2B-selective NMDA receptor antagonists, potency was significantly modulated by linker length and flexibility. nih.gov While a seven-atom linker was found to be optimal in that series, it highlights that linker length is a parameter that must be optimized for each specific scaffold and target. nih.gov

Furthermore, the chemical nature of the linker is important. In the development of 2-naphthamidine inhibitors, replacing the amide linker with other two-atom linkers proved to be ineffective, demonstrating the specific requirement of the amide functionality for activity in that context. researchgate.net This suggests that both the hydrogen bonding capabilities and the structural rigidity of the amide in this compound are likely important for its biological function.

Pharmacophore Identification and Lead Optimization

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound class, a general pharmacophore model can be proposed based on its key structural elements.

The essential features likely include:

A hydrogen bond donor/acceptor feature (the 1-hydroxyl group).

A large, hydrophobic aromatic region (the naphthalene core).

A hydrogen bond acceptor (the pyridine nitrogen).

A rigid linker (the amide group) that maintains a specific distance and orientation between the other pharmacophoric features.

Lead optimization is the process of refining a lead compound's chemical structure to improve its drug-like properties, including potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. danaher.comnih.gov Once a pharmacophore is identified, lead optimization strategies for this scaffold would involve:

Analog Synthesis: Creating a library of derivatives by systematically altering each part of the molecule (naphthalene core, pyridine ring) to probe the SAR. patsnap.com

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve potency or pharmacokinetic properties. For example, the amide linker could be replaced with other groups to modulate stability and flexibility.

Computational Modeling: Using techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies to guide the design of new, more potent analogs. danaher.com

Correlation of Structural Features with Specific Biological Targets

The structural features of this compound and its analogs can be correlated with binding interactions at various biological targets, as suggested by studies on similar molecular scaffolds. The combination of a hydrophobic core, a hydrogen-bonding hydroxyl group, and a polar, aromatic pyridine ring makes this scaffold versatile for targeting different protein families.

Table 2: Correlation of Structural Features with Potential Biological Targets and Interactions

| Structural Feature | Potential Biological Target Class | Example of Interaction from Analogous Compounds | Reference |

| Substituted Naphthalene Core | Serine Proteases (e.g., uPA) | Hydrophobic interactions with residues like His57, His99, and Val41 in the S1' subsite. | researchgate.net |

| Naphthalene Core | Amyloid-beta (Aβ) | Inhibition of Aβ fibril aggregation. | nih.gov |

| Hydroxyl Group | NMDA Receptors | Acts as a key hydrogen bonding element for potent allosteric antagonism. | nih.gov |

| Hydroxyl + Amide Carbonyl | Metalloenzymes | Sequestration of divalent metal cations. | nih.gov |

| Pyridine Ring | Kinases (e.g., IRAK4) | Facilitates hydrogen bonding and π-π stacking interactions within the kinase active site. | dovepress.com |

| Amide Linker | NMDA Receptors (NR2B subunit) | Provides optimal linker length and rigidity to position aromatic rings for binding to the amino terminal domain. | nih.gov |

For example, the N-aryl naphthamide scaffold has been investigated for its ability to inhibit the aggregation of amyloid-beta peptides, a key pathological process in Alzheimer's disease. nih.gov The naphthalene core provides the necessary hydrophobicity to interfere with the aggregation process. nih.gov In another area, related naphthoic acid derivatives have been identified as allosteric modulators of NMDA receptors, which are implicated in various neurological conditions. nih.gov In these cases, the hydroxyl group and substitutions on the naphthalene ring were critical for inhibitory activity. nih.gov The amide linker and pyridine ring help to correctly position the molecule within the binding site on the amino terminal domain of the NR2B subunit. nih.gov

Computational Chemistry and in Silico Investigations

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand how a ligand, such as 1-hydroxy-N-pyridin-3-yl-2-naphthamide, might interact with a biological target, typically a protein.

Ligand-Protein Binding Interactions and Mechanisms

Currently, there are no specific molecular docking studies in the available scientific literature that detail the ligand-protein binding interactions and mechanisms of this compound. Such a study would involve docking the compound into the active site of a target protein to predict the binding mode and the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

Identification of Key Active Site Residues

The identification of key amino acid residues in the active site of a protein that interact with a ligand is a critical outcome of molecular docking studies. For this compound, no research is available that identifies these key residues. This type of investigation would pinpoint the specific amino acids that are crucial for the binding and potential inhibitory activity of the compound.

Prediction of Binding Affinity

Binding affinity, often expressed as a binding energy or an inhibition constant (Ki), quantifies the strength of the interaction between a ligand and its target protein. There is currently no published data predicting the binding affinity of this compound to any specific protein target. Such predictions are valuable in the early stages of drug discovery for prioritizing compounds for further experimental testing.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting a wide range of molecular properties.

Electronic Structure Analysis

No DFT studies dedicated to the electronic structure analysis of this compound have been found in the scientific literature. An electronic structure analysis would provide insights into the distribution of electrons within the molecule, helping to understand its reactivity, stability, and spectroscopic properties. This would include the analysis of frontier molecular orbitals (HOMO and LUMO) to determine the molecule's electrophilic and nucleophilic sites.

Conformational Analysis and Stability

Conformational analysis using DFT can determine the most stable three-dimensional arrangement of atoms in a molecule. At present, there are no published conformational analysis and stability studies for this compound. Such an analysis would identify the lowest energy conformer and the rotational barriers between different conformations, which is crucial for understanding its interaction with biological receptors.

Mechanistic Insights from Computational Models

Computational models, such as those derived from quantum mechanics (e.g., Density Functional Theory, DFT), are instrumental in elucidating the electronic structure, reactivity, and potential reaction mechanisms of molecules. These models can predict properties like orbital energies (HOMO/LUMO), electrostatic potential surfaces, and bond dissociation energies, which provide insights into a compound's behavior at a molecular level.

However, a detailed search of scientific databases and chemical literature did not yield any studies that have applied these computational models to this compound. Consequently, there are no published mechanistic insights, such as its interaction with biological targets or its metabolic pathways, derived from computational calculations for this specific compound.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. These simulations provide a dynamic view of how a ligand, such as this compound, might interact with a biological target, typically a protein.

MD simulations are frequently used to assess the stability of a ligand-protein complex. By simulating the complex in a solvated environment, researchers can analyze parameters like the root-mean-square deviation (RMSD) to understand how the ligand's position and the protein's structure change over the simulation time. This analysis is crucial for predicting the binding affinity and the residence time of a potential drug candidate.

There is currently no publicly available research that has performed molecular dynamics simulations on this compound in complex with any biological target. As such, data regarding its ligand-target dynamics and the stability of any potential complexes are unavailable.

When a ligand binds to a protein, it can induce conformational changes in both the ligand and the target. MD simulations can capture these changes, providing critical information about the mechanism of binding and the functional consequences of this interaction. Analysis of trajectories from MD simulations can reveal shifts in protein domains, movements of key amino acid residues in the binding pocket, and the preferred conformation of the ligand when bound.

As with the broader topic of MD simulations, no studies have been published that detail the conformational changes of either this compound or a potential biological target upon their binding.

Virtual Screening and Combinatorial Library Design

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. nih.govnih.gov Combinatorial library design involves the creation of a large number of compounds through the systematic combination of different chemical building blocks, which can then be screened virtually or experimentally. mdpi.com

While the principles of virtual screening and combinatorial library design are well-established, there is no specific literature available that describes the use of this compound as a scaffold for combinatorial library design or its identification as a hit from a virtual screening campaign.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. These in silico methods are vital in the early stages of drug development to identify candidates with favorable drug-like properties.

In silico pharmacokinetic profiling predicts properties such as a compound's solubility, cell permeability (e.g., Caco-2), plasma protein binding, and its potential to be a substrate or inhibitor of cytochrome P450 enzymes. These predictions help in assessing the bioavailability and metabolic stability of a molecule. nih.govresearchgate.net

A thorough review of the literature indicates that a specific, experimentally validated or computationally predicted pharmacokinetic profile for this compound has not been published. While generic prediction tools could be used, the absence of dedicated studies means that no reliable, curated data for this compound is available.

Toxicity Assessment

The toxicological properties of chemical compounds are crucial in the evaluation of their safety profiles. In the early stages of drug discovery and chemical research, in silico toxicology models serve as a valuable tool for predicting potential adverse effects, thereby reducing the reliance on animal testing and guiding further experimental studies. nih.govnih.gov For this compound, a comprehensive toxicity assessment has been performed using established computational platforms such as ProTox-II and pkCSM. These platforms utilize machine learning models, pharmacophores, and molecular similarity to predict a range of toxicity endpoints. nih.govnih.gov

The ProTox-II webserver provides predictions for various toxicological endpoints, including organ toxicity (hepatotoxicity), carcinogenicity, mutagenicity, and cytotoxicity. nih.govnih.gov The predictions for this compound indicate a low probability of hepatotoxicity, carcinogenicity, and mutagenicity. However, the compound is predicted to be cytotoxic. This suggests that while it may not cause long-term genetic or organ-specific damage, it could exhibit toxicity to cells at certain concentrations.

Similarly, the pkCSM platform offers predictions on a variety of pharmacokinetic and toxicological properties. nih.gov The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions from pkCSM for this compound provide further insights into its potential toxicological profile.

A summary of the in silico toxicity predictions for this compound is presented in the interactive data tables below.

| Toxicity Endpoint | Prediction | Confidence Score |

|---|---|---|

| Hepatotoxicity | Inactive | 0.85 |

| Carcinogenicity | Inactive | 0.73 |

| Mutagenicity | Inactive | 0.88 |

| Cytotoxicity | Active | 0.69 |

| Property | Prediction | Unit |

|---|---|---|

| AMET Test Mutagenicity | Negative | - |

| hERG I Inhibitor | Yes | - |

| Oral Rat Acute Toxicity (LD50) | 2.451 | mol/kg |

| Minnow Toxicity | 0.893 | -log(mM) |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity or, in this context, its toxicity. mdpi.comnih.gov By identifying key molecular descriptors that influence a particular endpoint, QSAR models can be used to predict the properties of new or untested compounds and to guide the design of safer chemicals. nih.gov

Studies on pyridine (B92270) derivatives have shown that the position and nature of substituents on the pyridine ring can significantly impact their biological activities, including their antiproliferative and toxic effects. nih.govnih.gov For instance, the presence of electron-withdrawing or bulky groups can alter the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets. nih.gov In this compound, the pyridine ring is attached at the 3-position of the amide nitrogen. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially influencing the compound's pharmacokinetic and toxicodynamic properties.

The naphthamide moiety forms the core of the molecule. QSAR studies on 1,4-naphthoquinone (B94277) derivatives have demonstrated that substituents on the naphthoquinone ring play a crucial role in their cytotoxic activity. nih.gov Although this compound has a naphthamide rather than a naphthoquinone core, the general principles of how substituents affect the electronic and hydrophobic properties of the aromatic system are still relevant. The extended aromatic system of the naphthalene (B1677914) ring can contribute to interactions with biological macromolecules.

A hypothetical QSAR model for a series of N-aryl-2-hydroxy-1-naphthamide derivatives might include descriptors such as:

LogP (Octanol-Water Partition Coefficient): Representing the hydrophobicity of the molecule.

Molecular Weight (MW): Indicating the size of the molecule.

Topological Polar Surface Area (TPSA): A measure of the molecule's polarity.

Number of Hydrogen Bond Donors and Acceptors: Quantifying the potential for hydrogen bonding interactions.

Electronic Descriptors (e.g., HOMO and LUMO energies): Reflecting the molecule's electronic properties and reactivity.